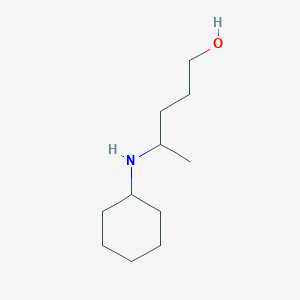

4-(Cyclohexylamino)pentan-1-ol

Description

Significance of Amino Alcohol Motifs in Complex Chemical Architectures

The vicinal amino alcohol motif is a structural backbone found in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net This structural unit is present in numerous FDA-approved drugs. researchgate.net The prevalence of this motif in pharmaceuticals is extensive, with applications as antibiotics, anti-asthma drugs, enzyme inhibitors, and β-adrenergic blockers. researchgate.net For instance, the HIV protease inhibitor Indinavir contains a 1-amino-2-indanol (B1258337) moiety, which is a type of amino alcohol. uni-greifswald.de

Beyond their direct use in bioactive molecules, amino alcohols, particularly chiral ones, are of paramount importance as chiral auxiliaries and ligands in asymmetric synthesis. acs.orgrsc.org Chiral auxiliaries are used to control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over another. acs.org For example, amino alcohols derived from (-)-β-pinene have been successfully used as chiral auxiliaries in the asymmetric addition of dialkylzinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. organic-chemistry.org The ability to synthesize both enantiomers of a target molecule is crucial in medicinal chemistry, and some amino alcohol-based auxiliaries offer the advantage of "dual stereoselectivity," allowing access to either enantiomer from a single chiral precursor. organic-chemistry.org

Overview of 4-(Cyclohexylamino)pentan-1-ol within the Amino Alcohol Class

This compound is a specific member of the amino alcohol class, characterized by a pentanol (B124592) backbone with a cyclohexylamino substituent at the fourth carbon position. This structure contains a primary alcohol (-OH) at one end of the pentane (B18724) chain and a secondary amine (-NH-) attached to a chiral center. The presence of the bulky, non-polar cyclohexyl group attached to the nitrogen atom influences the compound's steric and electronic properties.

The key structural features include a five-carbon chain, a primary alcohol, a secondary amine, and a chiral carbon at the C-4 position. The molecular formula of the compound is C₁₁H₂₃NO, and it has a molecular weight of approximately 185.31 g/mol . chemsrc.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound and its Stereoisomer

| Property | This compound | (2R,4S)-4-(cyclohexylamino)pentan-2-ol |

|---|---|---|

| CAS Number | 1505736-92-4 chemsrc.comsigmaaldrich.com | Not Available |

| Molecular Formula | C₁₁H₂₃NO chemsrc.comsigmaaldrich.com | C₁₁H₂₃NO nih.gov |

| Molecular Weight | 185.31 g/mol chemsrc.comsigmaaldrich.com | 185.31 g/mol nih.gov |

| Hydrogen Bond Donor Count | Not Available | 2 nih.gov |

| Hydrogen Bond Acceptor Count | Not Available | 2 nih.gov |

| Rotatable Bond Count | Not Available | 4 nih.gov |

| Topological Polar Surface Area | Not Available | 32.3 Ų nih.gov |

Research Imperatives for the Investigation of this compound and Analogous Structures

The investigation of this compound and its analogs is driven by several key research imperatives in organic and medicinal chemistry. As with other amino alcohols, these compounds are valuable as intermediates and building blocks for the synthesis of more complex molecules. researchgate.net

A primary area of interest is their potential application in medicinal chemistry. The amino alcohol motif is a well-established pharmacophore, and structural analogs are often screened for various biological activities. ontosight.ai For example, derivatives of amino alcohols are explored for their potential as anticancer, antidepressant, or neuroprotective agents. smolecule.com The specific combination of the cyclohexyl ring and the amino alcohol functionality in this compound could lead to unique interactions with biological targets. solubilityofthings.com

Furthermore, the chiral nature of this compound makes it a candidate for use in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral auxiliary itself. The development of new and efficient chiral ligands and auxiliaries is a continuous effort in organic synthesis to enable the production of enantiomerically pure compounds, which is often a requirement for pharmaceuticals. researchgate.netacs.org

Research into analogous structures, such as those with different alkyl or aryl groups on the amine or variations in the carbon chain length, allows for the systematic study of structure-activity relationships. nih.gov This can lead to the optimization of properties for a specific application, be it as a pharmaceutical agent or a catalyst. The synthesis and characterization of libraries of such compounds are therefore of significant interest to the chemical research community. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

4-(cyclohexylamino)pentan-1-ol |

InChI |

InChI=1S/C11H23NO/c1-10(6-5-9-13)12-11-7-3-2-4-8-11/h10-13H,2-9H2,1H3 |

InChI Key |

MNZWZEJJBDODNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCO)NC1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclohexylamino Pentan 1 Ol and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections for Amino Alcohols

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 4-(cyclohexylamino)pentan-1-ol, this process involves strategically breaking bonds to identify simpler, commercially available, or easily synthesized precursor molecules.

Consideration of Amino Alcohol Functional Group Interconversions

A primary consideration in the retrosynthesis of amino alcohols is the interconversion of the amine and alcohol functionalities. The inherent bifunctionality of these molecules allows for several disconnection approaches. scbt.com Traditional methods often rely on polar bond retrosynthesis, which can necessitate extensive use of protecting groups to manage the reactivity of the amine and hydroxyl groups. nih.gov

One common disconnection is at the C-N bond, suggesting a nucleophilic substitution or reductive amination pathway. Another key disconnection is at the C-C bond adjacent to the alcohol, which could point towards an organometallic addition to a carbonyl compound. The choice of disconnection is often guided by the desired stereochemistry and the availability of starting materials.

Building Block Strategies for Incorporating Cyclohexyl and Pentanol (B124592) Moieties

The synthesis of this compound requires the strategic incorporation of both a cyclohexyl group and a pentanol backbone.

Cyclohexyl Moiety: Cyclohexylamine (B46788) is a readily available building block, often synthesized industrially via the catalytic hydrogenation of aniline (B41778). researchgate.net This primary amine can be introduced through various methods, including reductive amination or nucleophilic substitution. nih.govrsc.org The cyclohexyl group itself imparts specific steric and electronic properties to the final molecule. scbt.com

Pentanol Moiety: The 1,4-disubstituted pentanol backbone can be constructed from various precursors. For instance, a pentan-1-ol derivative with a suitable leaving group at the C4 position can undergo nucleophilic substitution with cyclohexylamine. Alternatively, a ketone precursor, such as 4-oxopentan-1-ol, could be subjected to reductive amination. The synthesis of functionalized pentanol building blocks can be achieved through methods like the transesterification of dimethyl carbonate with 1-pentanol. beilstein-journals.org

Foundational Reaction Classes in Amino Alcohol Synthesis

Several fundamental reaction classes are instrumental in the synthesis of amino alcohols. These methods offer different levels of control over regioselectivity and stereoselectivity.

Reductive Amination Approaches to Secondary Amines

Reductive amination is a highly effective and widely used method for forming C-N bonds and is a key strategy for synthesizing secondary amines like this compound. tandfonline.comresearchgate.netacs.org The reaction typically involves two main steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate. tandfonline.comorgoreview.com

A significant advantage of one-pot reductive amination is the avoidance of isolating the often-unstable imine intermediate. researchgate.net Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a popular choice due to its selectivity and stability under acidic conditions. orgoreview.com Heterogeneous catalysts are also frequently used, offering benefits in terms of separation and reusability. tandfonline.com

For the synthesis of this compound, a plausible reductive amination route would involve the reaction of a suitable keto-alcohol, such as 4-oxopentan-1-ol, with cyclohexylamine in the presence of a reducing agent.

| Reactants | Reducing Agent | Catalyst | Key Features | Reference(s) |

|---|---|---|---|---|

| Aldehyde/Ketone + Amine | Sodium Borohydride | Boric Acid | Solvent-free conditions. | organic-chemistry.org |

| Aldehyde/Ketone + Amine | Polymethylhydrosiloxane | Stannous Chloride | Chemoselective for aromatic amines. | organic-chemistry.org |

| Aldehyde/Ketone + Amine | H2 | Amorphous Co particles | Uses aqueous ammonia (B1221849) as nitrogen source. | organic-chemistry.org |

| Aldehyde/Ketone + Amine | Sodium Triacetoxyborohydride | None | Mild and selective. | orgoreview.comorganic-chemistry.org |

| Aldehyde/Ketone + Amine | H2 | Heterogeneous Catalysts | One-pot synthesis. | tandfonline.com |

Nucleophilic Substitution Reactions in Alcohol and Amine Formation

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct route to both alcohols and amines. libretexts.org In the context of synthesizing this compound, this can involve either the formation of the C-O bond or the C-N bond.

One approach is the reaction of an alkyl halide with an appropriate nucleophile. libretexts.org For instance, reacting a 4-halopentan-1-ol with cyclohexylamine would form the desired secondary amine. However, using a neutral amine nucleophile like ammonia or cyclohexylamine can lead to the formation of a mixture of primary, secondary, and tertiary amines, and the basicity of the amine can promote elimination side reactions. libretexts.org

An alternative strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is temporarily oxidized in situ to an aldehyde or ketone by a transition metal catalyst. rsc.org This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst, regenerating the catalyst and producing water as the only byproduct. This atom-economical process is an environmentally benign way to form C-N bonds from alcohols and amines. rsc.org

| Reaction Type | Nucleophile | Electrophile | Key Considerations | Reference(s) |

|---|---|---|---|---|

| Amine Synthesis | Ammonia/Amine | Alkyl Halide | Potential for over-alkylation and elimination. | libretexts.orgyoutube.com |

| Amine Synthesis | Phthalimide Anion | Alkyl Halide | Gabriel synthesis avoids over-alkylation. | libretexts.org |

| Amine Synthesis | Amine | Alcohol | "Borrowing Hydrogen" catalysis. | rsc.org |

Epoxide Ring-Opening Reactions for β-Amino Alcohol Formation

The ring-opening of epoxides with amines is a direct and powerful method for the synthesis of β-amino alcohols (1,2-amino alcohols). openaccessjournals.comrroij.comresearchgate.netmdpi.com This reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons. openaccessjournals.com In the case of unsymmetrical epoxides, the regioselectivity of the attack is a critical factor, often influenced by the choice of catalyst and reaction conditions. openaccessjournals.comgrowingscience.com

While this compound is a γ-amino alcohol (1,4-amino alcohol), the principles of epoxide ring-opening are fundamental to amino alcohol synthesis in general. The reaction typically yields the product resulting from nucleophilic attack at the less sterically hindered carbon of the epoxide. researchgate.net A wide variety of catalysts, including Lewis acids, heteropoly acids, and metal complexes, have been developed to improve the efficiency and regioselectivity of this transformation. rroij.comresearchgate.netmdpi.comgrowingscience.com

For the synthesis of analogous β-amino alcohols, a suitable epoxide could be reacted with cyclohexylamine. For example, the reaction of 1,2-epoxypentane (B89766) with cyclohexylamine would yield 1-(cyclohexylamino)pentan-2-ol, a structural isomer of the target molecule.

| Catalyst | Reaction Conditions | Key Advantages | Reference(s) |

|---|---|---|---|

| Lipase TL IM | Continuous-flow, 35 °C | Eco-friendly, short residence time. | mdpi.com |

| Sulfated Tin Oxide | Room temperature, solvent-free | High regioselectivity, mild conditions. | growingscience.com |

| Heteropoly Acid | Water | Mild conditions, simple work-up. | rroij.com |

| Lithium Bromide | Solvent-free | Inexpensive, environmentally friendly. | rroij.com |

| Indium Tribromide | Mild conditions | Efficient for aminolysis of epoxides. | researchgate.net |

Stereoselective and Asymmetric Synthesis of Amino Alcohols

The synthesis of chiral amino alcohols, where the spatial arrangement of atoms is precisely controlled, is of paramount importance. nih.gov Methodologies for achieving this can be broadly categorized based on how the stereochemistry is induced: through enantioselective approaches that create a single desired mirror image, diastereoselective methods that control the relative stereochemistry of multiple chiral centers, the use of chiral catalysts, or derivatization from naturally occurring chiral molecules. diva-portal.org

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in preference to the other. Chiral vicinal amino alcohols are ubiquitous structural motifs in natural products, pharmaceuticals, and chiral ligands, making their efficient asymmetric preparation a key goal for synthetic chemists. nih.gov

A prominent strategy is the kinetic resolution of racemic mixtures. For instance, a highly enantioselective kinetic resolution of racemic 1,3-amino alcohols can be achieved via O-acylation using a chiral organotin catalyst. rsc.orgrsc.org This method effectively separates the enantiomers by selectively acylating one, allowing for the recovery of both the unreacted amino alcohol and the acylated product with high enantiopurity, achieving selectivity factors (s) of up to >600. rsc.orgrsc.org

Another powerful technique is the direct, enantioselective C–H amination of alcohols. A multi-catalytic strategy combining an iridium photocatalyst and a chiral copper catalyst can achieve the regio- and enantioselective radical β-C–H amination of alcohols. nih.govsci-hub.se The alcohol is temporarily converted to an imidate radical, which undergoes a 1,5-hydrogen atom transfer (HAT) to form a β-radical. nih.govsci-hub.se The chiral copper catalyst then mediates a stereoselective amination to afford a chiral oxazoline, which is hydrolyzed to yield the enantioenriched β-amino alcohol. nih.gov This method bypasses the need for pre-functionalized substrates or chiral auxiliaries. sci-hub.se

Copper-catalyzed enantioselective borylation/oxidation sequences also provide a versatile route. acs.org Starting from N,N-protected allylamines, either 1,2- or 1,3-amino alcohols can be obtained with high enantiomeric ratios by controlling the reaction type (protoboration vs. hydroboration). acs.org

Table 1: Comparison of Enantioselective Methods for Amino Alcohol Synthesis

| Method | Catalyst/Reagent | Substrate Type | Key Features | Reported Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution via O-Acylation | Chiral Organotin | Racemic 1,3-Amino Alcohols | High efficiency for resolving alkyl- and aryl-substituted amino alcohols. | s-factors up to >600 | rsc.orgrsc.org |

| Radical β-C–H Amination | Ir Photocatalyst + Chiral Cu Catalyst | Alcohols (Alkyl, Allyl, Benzyl) | Direct functionalization of C-H bonds; avoids pre-functionalization. | Up to 99% ee | nih.govsci-hub.se |

| Enantioselective Borylation | Cu-Catalyst with Chiral Ligand | N,N-Protected Allylamines | Access to both 1,2- and 1,3-amino alcohols from a common precursor. | Excellent enantiomeric ratios | acs.org |

| Reductive Coupling | Cu-Catalyst | Ketones and N-substituted Allyl Equivalents | Access to chiral 1,2-amino alcohols with high regio- and diastereoselectivity. | High levels of enantioselectivity | nih.gov |

When synthesizing molecules with multiple stereocenters, such as many complex amino alcohols, controlling the relative three-dimensional arrangement of these centers (diastereoselectivity) is crucial. This is often accomplished through substrate control, where the inherent chirality of the starting material or an intermediate directs the stereochemical outcome of subsequent transformations. diva-portal.org

Acyclic amino alcohols with three to five contiguous stereocenters can be synthesized with high diastereoselectivity using piperidine (B6355638) ring-opening strategies. nih.gov By first constructing a stereodefined piperidine ring with multiple substituents and then cleaving the ring, the stereocenters are preserved in the resulting acyclic product. nih.gov This method allows for the predictable synthesis of uniquely substituted alkylamine derivatives with defined relative and absolute stereochemistry. nih.gov

Diastereoselective control is also a key feature of certain cycloaddition reactions. For example, a highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloaddition between carbonyl ylides and aldimines can produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org Similarly, the Mukaiyama aldol (B89426)–Prins cyclization cascade has been used to create polysubstituted tetrahydropyrans with three contiguous stereocenters in a single operation, demonstrating powerful diastereoselective control. beilstein-journals.org Subsequent manipulation of these cyclic products can yield acyclic systems with preserved stereochemistry.

The use of chiral catalysts to achieve asymmetry is one of the most efficient and powerful strategies in modern organic synthesis. diva-portal.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, making them economically and environmentally advantageous. acs.org

Copper-catalyzed reactions have also emerged as robust methods for synthesizing chiral amino alcohols. The enantioselective reductive coupling of ketones with N-substituted allyl sources, catalyzed by a copper complex with a chiral ligand, provides access to important 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov In another copper-catalyzed approach, alkyne-functionalized oxetanes react with amines in an asymmetric propargylic substitution (APS) to yield chiral γ-amino alcohols that feature a challenging tetrasubstituted tertiary stereocenter. acs.orgunimi.it

Table 2: Overview of Catalytic Asymmetric Methods

| Catalytic System | Reaction Type | Product Type | Key Advantages | Reported Performance | Reference |

|---|---|---|---|---|---|

| Chiral Ruthenium Catalyst | Asymmetric Transfer Hydrogenation | 1,2-Amino Alcohols | Works on unprotected amines; high yields and enantioselectivity. | >99% ee, up to 88% yield | acs.org |

| Chiral Copper Catalyst | Reductive Coupling | 1,2-Amino Alcohols | High regio-, diastereo-, and enantioselectivity from ketones. | High enantioselectivity | nih.gov |

| Chiral Copper Catalyst | Asymmetric Propargylic Substitution | γ-Amino Alcohols | Creates tertiary carbon stereocenters; uses oxetane (B1205548) precursors. | Good yields and enantioselectivity | acs.orgunimi.it |

| Chiral Ruthenium Catalyst | Intramolecular C(sp3)–H Nitrene Insertion | β-Amino Alcohols | Forms cyclic carbamate (B1207046) precursors; catalyst is recyclable. | Up to 99% yield and 99% ee | sciengine.com |

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds, such as amino acids, sugars, and terpenes, that are readily available from natural sources. researchgate.net These molecules serve as valuable starting materials for asymmetric synthesis, allowing their inherent chirality to be transferred to more complex target molecules. researchgate.netdiva-portal.org

Amino acids are particularly common starting points for the synthesis of amino alcohols. diva-portal.org For example, β-amino alcohols can be readily prepared from L-phenylalanine in a few straightforward steps. researchgate.net The synthesis of the paclitaxel (B517696) side-chain, a complex α-hydroxy-β-amino ester, has been achieved enantioselectively starting from the chiral pool. diva-portal.org

Enzymatic methods are increasingly being used to expand the utility of the chiral pool. Chemoenzymatic strategies can introduce new functionality onto chiral pool feedstocks with high selectivity. researchgate.net For example, dioxygenase enzymes can catalyze the regio- and diastereoselective hydroxylation of an unactivated C-H bond in the side-chain of L-lysine. nih.gov A subsequent decarboxylation step, catalyzed by a decarboxylase, removes the original carboxylic acid group to yield optically enriched amino alcohols, retaining the newly installed stereocenter. nih.gov This enzymatic cascade allows for the synthesis of various amino alcohols from L-lysine with excellent yields (>93%). nih.gov

Catalytic Advancements in Production of Amino Alcohols

Recent advancements in catalysis have focused on developing more efficient, selective, and sustainable methods for producing amino alcohols. These include the use of novel heterogeneous catalysts, biocatalysis, and systems that allow for catalyst recycling.

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. A Rh-MoOx/SiO2 catalyst has been shown to be effective for the selective hydrogenation of various amino acids to their corresponding amino alcohols in water. researchgate.net The addition of molybdenum oxide (MoOx) to the rhodium catalyst drastically enhances its activity and selectivity, allowing for high yields (90-94%) with complete retention of the original stereochemistry. researchgate.net Another approach involves metallodendrimers grafted onto mesoporous polymethacrylate (B1205211) beads. rsc.org These supported catalysts can be used for the regioselective synthesis of β-amino alcohols from the ring-opening of epoxides with amines under solvent-free conditions, providing high yields (85–99.5%) and excellent recyclability without loss of activity. rsc.org

Biocatalysis, the use of enzymes as catalysts, represents an attractive approach to green and highly selective chemical production. researchgate.net Engineered amine dehydrogenases (AmDHs) can catalyze the reductive amination of hydroxy ketones to produce chiral vicinal amino alcohols with excellent enantioselectivity (up to >99% ee) and high conversion rates, using ammonia or primary amines and generating water as the only byproduct. researchgate.net Furthermore, enzymatic cascades have been designed for the synthesis of bichiral amino alcohols with high chemo- and stereoselectivity, addressing a significant challenge in chemical synthesis. researchgate.net These biocatalytic methods operate under mild conditions and avoid the use of toxic and expensive reagents, aligning with the principles of green chemistry. researchgate.netrsc.org

Homogeneous and Heterogeneous Catalysis for C-N and C-O Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental to the synthesis of amino alcohols. Both homogeneous and heterogeneous catalysts play crucial roles in achieving these transformations with high efficiency and selectivity.

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for C-N bond formation. A prominent strategy is the "hydrogen borrowing" or "redox-activated condensation" reaction, where an alcohol is temporarily oxidized to a carbonyl intermediate, which then reacts with an amine to form an imine. The catalyst, having "borrowed" hydrogen, then reduces the imine to the final amine product, regenerating the catalyst and producing water as the sole by-product. researchgate.netrsc.org This method is highly atom-economical. researchgate.net

Noble metal complexes based on iridium, ruthenium, and rhodium are particularly effective for this transformation. rsc.org For instance, iridium complexes with picolinamide (B142947) (PA) or quinolinolato (QN) ligands have been developed for the reductive amination of carbonyl compounds, which is a key step in forming the C-N bond in molecules like this compound. jst.go.jp These catalysts operate under mild conditions and show high tolerance for various functional groups. jst.go.jp Iron-based catalysts, such as iron-tetraphenylcyclopentadienone tricarbonyl complexes, have also been demonstrated to catalyze C-N bond formation between alcohols and amines through a hydrogen-borrowing mechanism, offering a more earth-abundant metal alternative. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. For the synthesis of β-amino alcohols, a common route is the ring-opening of epoxides with amines. researchgate.netcdnsciencepub.com Various solid catalysts have been shown to facilitate this reaction efficiently.

Metal Oxides: Magnesium oxide (MgO) has been used as a cheap, stable, and environmentally safe heterogeneous catalyst for the ring-opening of epoxides with both aromatic and aliphatic amines under solvent-free conditions, producing β-amino alcohols in high yields. researchgate.netcdnsciencepub.com

Zeolites: Large-pore zeolites, such as Na-Y zeolite, have been employed as recyclable catalysts for the highly regioselective synthesis of β-amino alcohols from propylene (B89431) carbonate and aniline in a solvent-less system. scirp.orgscirp.org This approach avoids the use of more hazardous epoxides. scirp.orgscirp.org

Montmorillonite K10: This clay catalyst efficiently promotes the opening of epoxide rings by amines at room temperature under solvent-free conditions, yielding 2-amino alcohols with excellent regio- and diastereoselectivity. researchgate.net

These heterogeneous systems often align with green chemistry principles by enabling solvent-free conditions and utilizing reusable catalysts. researchgate.netcdnsciencepub.comscirp.org

Table 1: Comparison of Catalytic Systems for Amino Alcohol Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages | Relevant Reactions |

|---|---|---|---|---|

| Homogeneous | [Cp*IrCl2]2, Ru(p-cymene)Cl2]2, Iron Cyclopentadienone Complexes researchgate.netjst.go.jpacs.orgkanto.co.jp | High activity and selectivity, mild reaction conditions, good functional group tolerance. jst.go.jp | Difficult to separate from product, catalyst recycling can be challenging. | Reductive Amination, Hydrogen Borrowing. researchgate.netjst.go.jp |

| Heterogeneous | MgO, Na-Y Zeolite, Montmorillonite K10 researchgate.netcdnsciencepub.comscirp.org | Easy to separate and recycle, often allows for solvent-free conditions, high stability. cdnsciencepub.com | Can have lower activity than homogeneous counterparts, potential for diffusion limitations. scirp.org | Epoxide Ring-Opening, Carbonate Ring-Opening. researchgate.netscirp.org |

Organocatalysis in Amino Alcohol Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis, alongside organometallic and enzymatic catalysis. nih.govmdpi.com This approach is particularly valuable for the synthesis of chiral molecules, such as the specific stereoisomers of this compound.

Key modes of activation in organocatalysis include:

Enamine/Iminium Catalysis: Chiral secondary amines, like proline and its derivatives, can react with carbonyl compounds to form transient enamines or iminium ions. mdpi.com This activation mode facilitates a wide range of asymmetric transformations, including aldol and Mannich reactions, which can be adapted to construct the amino alcohol backbone.

Hydrogen-Bonding Catalysis: Catalysts like thioureas, squaramides, and chiral phosphoric acids can activate substrates through hydrogen bonding, orienting the reactants to achieve high stereoselectivity. Chiral phosphoric acid has been used, for example, in the atroposelective construction of indole-based biaryls through a cycloaddition reaction. nih.gov

Lewis Base Catalysis: Organocatalysts can also function as Lewis bases. For instance, a chiral sulfinamide-based organocatalyst enables the asymmetric ring-opening of meso epoxides with anilines, providing access to enantioenriched β-amino alcohols with excellent selectivity. organic-chemistry.org

The use of organocatalysts derived from renewable sources, such as cinchona alkaloids or proline, aligns well with the principles of green chemistry. nih.govmdpi.comunito.it These catalysts are generally less toxic and more stable than many metal-based systems. mdpi.com

Emerging Catalytic Systems for Enhanced Selectivity

Research continues to push the boundaries of catalytic synthesis, with new systems offering unprecedented levels of selectivity and efficiency.

Photocatalysis: Light-driven reactions offer unique activation pathways. A novel strategy for synthesizing β-amino alcohols involves a radical relay chaperone mechanism. nih.gov In this multi-catalytic system, a photocatalyst selectively excites a chiral copper catalyst, which then mediates an intramolecular hydrogen atom transfer (HAT) and subsequent C-H amination. nih.gov This method achieves both high regio- and enantioselectivity for the amination of typically unreactive C-H bonds, representing a significant advance in synthetic methodology. nih.gov

Metallooxaziridine Catalysis: A recently developed system uses a tungsten catalyst (WO₂Dipic(H₂O)) to promote the oxyamination of alkenes. rsc.org The proposed mechanism involves the formation of a tungstenooxaziridine complex as the active catalyst, which delivers the nitrogen and oxygen atoms across the double bond to form the amino alcohol product with high yield and stereospecificity. rsc.org

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scienceinschool.org This philosophy is integral to modern synthetic planning, including for targets like this compound.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful.

Strategies that maximize atom economy include:

Catalytic Hydrogenation/Reductive Amination: These reactions directly add hydrogen or an amine across a double bond, often with 100% theoretical atom economy. rsc.org

Hydrogen Borrowing Reactions: As previously discussed, the alkylation of amines with alcohols using this strategy produces only water as a by-product, making it a highly atom-economical route for C-N bond formation. researchgate.net

Dehydrogenative Coupling: The synthesis of lactams (cyclic amides) from amino alcohols can be achieved through intramolecular dehydrogenative coupling, which generates only hydrogen gas as a by-product, representing a clean and atom-economical route. jchemlett.com

Solvent-Free and Environmentally Benign Reaction Conditions

Many organic solvents are volatile, flammable, and toxic, posing environmental and safety risks. Eliminating solvents or replacing them with benign alternatives like water is a key goal of green chemistry.

Solvent-Free Reactions: The use of solid heterogeneous catalysts often enables reactions to be run without a solvent. The synthesis of β-amino alcohols via epoxide opening with amines has been successfully performed under solvent-free conditions using catalysts like MgO, Montmorillonite K10, and silica (B1680970) gel. researchgate.netcdnsciencepub.comorganic-chemistry.org Acetic acid has also been used as both a mediator and solvent for the metal-free aminolysis of epoxides. rsc.org

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants often have low solubility in water, certain reactions, such as the aminolysis of epoxides, can proceed with high selectivity and yield in water without any catalyst. organic-chemistry.org Biocatalytic reactions are typically run in aqueous buffers, further highlighting their environmental benefits. frontiersin.org

Microwave-Assisted and Ultrasonic-Promoted Synthesis

Alternative energy sources can dramatically improve reaction efficiency and reduce environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat reaction mixtures, leading to dramatic rate accelerations, shorter reaction times, and often higher yields and purities compared to conventional heating. scielo.org.mx This technique has been applied to the synthesis of various nitrogen-containing heterocycles, sometimes in solvent-free systems or using ionic liquids as the reaction medium. scielo.org.mxnih.govmdpi.com For example, a one-pot cyclization-methylation of amino alcohols using dimethyl carbonate was achieved efficiently under microwave irradiation. nih.gov

Ultrasonic-Promoted Synthesis: Sonication, the application of ultrasound to a reaction, induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. researchgate.net This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound has been used to promote the synthesis of various heterocyclic compounds, such as pyrano[3,2-b]indoles and imidazo[1,2-a]pyridines. mdpi.com

The combination of microwave and ultrasound can have a synergistic effect, overcoming the mass and heat transfer limitations that each technique may have individually. researchgate.net

Table 2: Application of Green Chemistry Principles in Amino Alcohol Synthesis & Analogous Reactions

| Principle | Technique/Method | Catalyst/Conditions | Outcome |

|---|---|---|---|

| Atom Economy | Hydrogen Borrowing | Homogeneous Ir or Ru catalysts researchgate.netrsc.org | C-N bond formation with water as the only by-product. researchgate.net |

| Solvent-Free | Epoxide Ring-Opening | Heterogeneous MgO catalyst, heat cdnsciencepub.com | High yields of β-amino alcohols without organic solvents. cdnsciencepub.com |

| Benign Solvent | Epoxide Ring-Opening | No catalyst, water as solvent organic-chemistry.org | High selectivity and excellent yields. organic-chemistry.org |

| Energy Efficiency | Cyclization-Methylation | Microwave irradiation (130°C) nih.gov | Faster reaction, good yields, high purity. nih.gov |

| Renewable Feedstocks | Enzymatic Cascade | Multiple enzymes (e.g., transaminase, reductase) acs.org | Conversion of L-phenylalanine to enantiopure amino alcohols. acs.org |

Renewable Feedstock Utilization in Amino Alcohol Synthesis

The imperative for sustainable chemical manufacturing has propelled research into the use of renewable feedstocks as precursors for valuable chemical entities, including amino alcohols. Biomass, a carbon-neutral and abundant resource, offers a promising alternative to traditional petroleum-based starting materials. nih.govwordpress.com The synthesis of amino alcohols from renewable sources often involves innovative biocatalytic and chemocatalytic pathways that transform biomass-derived molecules into the desired products. acs.orgrsc.org

Key renewable feedstocks for amino alcohol synthesis include:

Amino Acids: Naturally occurring amino acids, produced efficiently via fermentation, are excellent chiral starting materials. acs.orgnih.gov For instance, L-phenylalanine has been successfully converted into enantiomerically pure aromatic 1,2-amino alcohols like 2-phenylglycinol and phenylethanolamine through enzymatic cascade reactions. acs.orgnih.gov This approach is noted for its high atom economy and sustainability. nih.gov

Lignocellulosic Biomass: Components of lignocellulose, such as sugars and lignin, can be catalytically converted into amino acid precursors or other intermediates. nih.govpnas.org For example, glucose can be transformed into α-hydroxyl acids, which are then converted to α-amino acids via a dehydrogenation-reductive amination pathway using heterogeneous catalysts like Ruthenium on carbon nanotubes (Ru/CNT). pnas.org Lignin itself is a rich source of bio-renewable aromatic compounds, including phenylpropane units, which can be processed into aromatic alcohols and their derivatives. rsc.org

Oils and Fats: Triglycerides from waste cooking oils or other biological sources serve as a feedstock for fatty acids and glycerol. rsc.org These can be further functionalized. While more directly applicable to long-chain amino alcohols, the principles of utilizing oleochemicals are part of the broader strategy for renewable chemical production. mdpi.com

The conversion of these feedstocks relies on advanced catalytic systems. Biocatalysis, employing enzymes, offers high selectivity and mild reaction conditions. acs.orgmdpi.com Chemocatalytic routes are also being developed to handle the complexity of biomass and to facilitate reactions like amination of bio-derived alcohols. rsc.org The "hydrogen borrowing" methodology, for instance, enables the amination of alcohols derived from biomass. rsc.org

| Renewable Feedstock | Intermediate/Precursor | Target Product Class | Key Transformation Method | Reference |

|---|---|---|---|---|

| L-Phenylalanine | Diol Intermediate | Enantiopure Aromatic 1,2-Amino Alcohols | Linear and Divergent Enzymatic Cascades | acs.orgnih.gov |

| Glucose | α-Hydroxyl Acids (e.g., Lactic Acid) | α-Amino Acids (e.g., Alanine) | Heterogeneous Catalysis (e.g., Ru/CNT) | pnas.org |

| Lignin | Lignin Monomers (e.g., Vanillin) | Aromatic Amines | Reductive Amination / "Borrowing Hydrogen" Method | rsc.org |

| Cellulose (B213188)/Hemicellulose | 5-(Hydroxymethyl)furfural (5-HMF), Furfural | Diols (potential precursors for diamines/amino alcohols) | Catalytic Conversion | rsc.org |

Advanced Derivatization Strategies for Synthetic Utility

The strategic modification of functional groups is fundamental to the synthesis of complex molecules like this compound. Derivatization can be used to temporarily mask a reactive site (protection) or to convert a functional group into another for subsequent reactions. organic-chemistry.orgsigmaaldrich.com

In molecules containing multiple functional groups, such as amino alcohols, selective protection is crucial to control reactivity during synthesis. organic-chemistry.org The amino group is generally more nucleophilic than the hydroxyl group, allowing for its selective protection. researchgate.net

Common Protecting Groups for the Amino Function:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability to a broad range of nucleophiles and bases, and its facile removal under acidic conditions. organic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The cleavage of the Boc group generates a tert-butyl cation, which can be scavenged to prevent side reactions. organic-chemistry.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. highfine.com It is stable to acidic conditions but can be removed by catalytic hydrogenolysis, a method that is orthogonal to the acid-labile Boc group. highfine.com

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions (e.g., using piperidine), while being stable to acid. organic-chemistry.orghighfine.com This makes it orthogonal to both Boc and Cbz groups, enabling complex, multi-step syntheses where different amino groups need to be deprotected sequentially. organic-chemistry.org

Allyloxycarbonyl (Alloc): The Alloc group is stable to both acidic and basic conditions. Its removal is achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, providing another layer of orthogonal protection. highfine.com

The choice of protecting group strategy is critical. An "orthogonal" strategy, where one protecting group can be removed without affecting another, allows for the selective modification of different parts of a molecule. organic-chemistry.org For amino alcohols, the amine is typically protected first, leaving the hydroxyl group available for further reaction. researchgate.net

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Anhydrous Acid (e.g., TFA, HCl) | organic-chemistry.orgorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | highfine.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine, DBU) | organic-chemistry.orghighfine.com |

| Allyloxycarbonyl | Alloc | Alloc-Cl or Alloc-OSu | Pd(0) Catalyst (e.g., Pd(PPh₃)₄) | highfine.com |

| Trityl | Tr | Trityl chloride (TrCl) | Mild Acid | mdpi.org |

Once the amino group is protected, the hydroxyl group of an amino alcohol can undergo various transformations to build molecular complexity.

Esterification: The conversion of the hydroxyl group to an ester is a common transformation. However, selective O-acylation in the presence of an unprotected, more nucleophilic amine is challenging. acs.org Strategies to achieve this include:

Metal-Directed Acylation: Copper(II) complexes have been shown to direct the O-acylation of 1,2-amino alcohols in water, favoring reaction at the alcohol over the amine. acs.org This method provides a rare example of reversing the inherent reactivity.

Acid-Catalyzed Esterification: In the presence of a strong acid catalyst, the amino group is protonated, rendering it non-nucleophilic. oup.com This allows the alcohol to react with a carboxylic acid or its derivative to form an ester, a standard procedure for amino acids and their derivatives. oup.com

Halogenation: The conversion of the hydroxyl group to a halide (e.g., iodide or bromide) transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions. acs.orgnih.gov A common two-step, one-pot procedure involves:

Activation of the Alcohol: The alcohol is first converted into a better leaving group, typically a sulfonate ester like a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base. acs.org

Nucleophilic Displacement: A halide source then displaces the sulfonate group. Grignard reagents (e.g., MeMgI) have been demonstrated to act as effective halide nucleophiles in these Sₙ2 reactions, which proceed with an inversion of stereochemistry. acs.org This method is compatible with various functional groups, including esters and protected amines. acs.org

| Transformation | Reagents | Key Principle | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Protonation of the amine group deactivates it, allowing the alcohol to react. | Ester | oup.com |

| Esterification | Acyl-CoA, Cu(II) | Metal-directed catalysis promotes selective O-acylation over N-acylation. | Ester | acs.org |

| Halogenation (Iodination) | 1. MsCl, Et₃N 2. MeMgI | One-pot conversion of the alcohol to a mesylate, followed by Sₙ2 displacement with iodide. | Alkyl Iodide | acs.org |

| Halogenation (Bromination) | 1. MsCl, Et₃N 2. MeMgBr | One-pot conversion of the alcohol to a mesylate, followed by Sₙ2 displacement with bromide. | Alkyl Bromide | acs.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Cyclohexylamino Pentan 1 Ol

Mechanistic Studies of Amino Alcohol Formation Reactions

The synthesis of amino alcohols like 4-(cyclohexylamino)pentan-1-ol can be achieved through various synthetic routes. Mechanistic understanding of these formation reactions is crucial for optimizing reaction conditions and yields. The core of these syntheses often involves the formation of carbon-nitrogen and carbon-oxygen bonds, guided by principles of catalysis and nucleophilicity.

Proton transfer is a fundamental step in many organic reactions, and it plays a critical role in the synthesis and subsequent reactions of amino alcohols. creative-enzymes.com Acid-base catalysis, where a proton is donated or accepted to stabilize transition states, can significantly accelerate reaction rates. creative-enzymes.comresearchgate.net

In the context of amino alcohol synthesis, such as the ring-opening of an epoxide with an amine, catalysis is often essential. For instance, in a reaction medium, an acid catalyst can protonate the oxygen atom of an epoxide ring, making the electrophilic carbons more susceptible to nucleophilic attack by an amine. Conversely, a base can deprotonate the amine, increasing its nucleophilicity. The imidazole (B134444) group of histidine is a common feature in enzymatic acid-base catalysis due to its pKa being close to physiological pH, allowing it to function as both a proton donor and acceptor. creative-enzymes.comnih.gov

| Functional Group/Molecule | Relevant pKa | Role in Catalysis |

| Protonated Cyclohexylamine (B46788) (C₆H₁₁NH₃⁺) | ~10.6 | Acid |

| Pentanol (B124592) (R-OH) | ~16-18 | Weak Acid |

| Protonated Alcohol (R-OH₂⁺) | ~ -2 | Strong Acid |

| Water (H₂O) | 15.7 | Acid/Base |

| Hydronium (H₃O⁺) | -1.74 | Strong Acid |

Note: pKa values are approximate and can be influenced by the molecular structure and solvent.

The formation of this compound involves a nucleophilic substitution or addition reaction where the cyclohexylamine acts as the nucleophile. organic-chemistry.org A nucleophile is an electron-pair donor that seeks an electron-deficient center. youtube.com The strength of the nucleophile and the nature of the electrophile and its leaving group are determinant factors for the reaction's success. organic-chemistry.orglumenlearning.com

One plausible synthetic route is the Sₙ2 reaction between cyclohexylamine and a pentane (B18724) derivative with a suitable leaving group at the C4 position and a protected alcohol at C1. In an Sₙ2 mechanism, the nucleophilic amine attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgbrussels-scientific.com For this to be effective, a good leaving group is required. Good leaving groups are typically the conjugate bases of strong acids (e.g., tosylates, mesylates, halides), as they are stable once they have departed with the electron pair from the former bond. lumenlearning.commasterorganicchemistry.com Hydroxide (B78521) ions (-OH) are poor leaving groups, but protonation by an acid can convert them into water (H₂O), which is an excellent leaving group. msu.edulibretexts.org

Alternatively, reductive amination of a 4-oxopentan-1-ol derivative would involve the initial formation of an imine or enamine, followed by reduction. The nucleophilic attack of the amine on the carbonyl carbon is a key step in this process.

| Reaction Type | Nucleophile | Electrophile | Leaving Group | Key Mechanism Step |

| Sₙ2 Substitution | Cyclohexylamine | 4-halopentan-1-ol | Halide (e.g., Br⁻, I⁻) | Backside attack of amine on carbon, displacing halide. organic-chemistry.org |

| Epoxide Ring-Opening | Cyclohexylamine | 1,2-epoxypentane (B89766) derivative | Oxygen (as part of the ring, becomes -OH) | Nucleophilic attack on an epoxide carbon. diva-portal.org |

| Reductive Amination | Cyclohexylamine | 4-oxopentan-1-ol | Water (from imine formation) | Nucleophilic addition to carbonyl, followed by reduction. |

Intramolecular and Intermolecular Reactivity of the Amino Alcohol Functionality

The dual functionality of this compound allows for a rich array of both intramolecular and intermolecular reactions. The secondary amine is a potent nucleophile and a base, while the primary alcohol can be oxidized or converted into a better leaving group for substitution or elimination reactions. msu.edumsu.edu

The primary alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. fiveable.mewikipedia.org This transformation requires the presence of at least one hydrogen atom on the alcohol's alpha-carbon. khanacademy.orgjove.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent, will typically stop the oxidation at the aldehyde stage. fiveable.memasterorganicchemistry.com The absence of water is crucial to prevent the formation of a gem-diol (hydrate), which can be further oxidized. wikipedia.orgmasterorganicchemistry.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often from Jones reagent), will oxidize the primary alcohol completely to a carboxylic acid. wikipedia.orgjove.com The reaction proceeds through an aldehyde intermediate which is rapidly hydrated and then further oxidized. wikipedia.orgjove.com The mechanism for many chromium-based oxidations involves the formation of a chromate (B82759) ester, followed by an E2-like elimination where a base removes the alpha-hydrogen, leading to the formation of the carbonyl group. jove.commasterorganicchemistry.com

| Oxidizing Agent | Product from Primary Alcohol | Mechanism Notes |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous conditions prevent over-oxidation to the carboxylic acid. masterorganicchemistry.com |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant; reaction proceeds through an aldehyde hydrate (B1144303) intermediate. jove.com |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | Strong, acidic conditions promote full oxidation. jove.com |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Aldehyde | A "greener" alternative that avoids toxic chromium reagents. jove.com |

| Dess-Martin Periodinane (DMP) | Aldehyde | Mild and selective for producing aldehydes from primary alcohols. jove.com |

The secondary amine in this compound is both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. wikipedia.org This allows it to react with a variety of electrophiles.

Alkylation: As a nucleophile, the amine can react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. fiveable.memsu.edu If excess alkyl halide is used, the reaction can proceed further to form a quaternary ammonium (B1175870) salt. fiveable.me This stepwise alkylation can sometimes be difficult to control, leading to a mixture of products. msu.edu

Acylation: Secondary amines react readily with acyl chlorides or acid anhydrides to form stable N,N-disubstituted amides. wikipedia.orgfiveable.me This reaction, often called the Schotten-Baumann reaction, is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl derivative, leading to the departure of a leaving group (e.g., chloride). wikipedia.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields a sulfonamide. This reaction forms the basis of the Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines. msu.edu

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide |

The alcohol group can be eliminated through a dehydration reaction to form an alkene. savemyexams.com Because the hydroxide ion (-OH) is a poor leaving group, this reaction typically requires acid catalysis. msu.edulibretexts.orglibretexts.org The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), which is a much better leaving group (water). libretexts.orgmasterorganicchemistry.com

The specific mechanism of elimination, E1 or E2, depends on the structure of the alcohol and the reaction conditions.

E1 Mechanism: This pathway is more common for tertiary and secondary alcohols and involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com A base (often a solvent molecule like water or the conjugate base of the acid catalyst) then removes a proton from an adjacent carbon to form the double bond. libretexts.org

E2 Mechanism: This pathway is more likely for primary alcohols. It is a concerted process where a strong base removes a proton from the β-carbon at the same time as the protonated hydroxyl group leaves. libretexts.org Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are often used as catalysts to favor elimination over substitution. libretexts.orgmasterorganicchemistry.com

Alternatively, the alcohol can be converted into a sulfonate ester (e.g., tosylate or mesylate). These are excellent leaving groups, and their formation allows for base-induced E2 elimination under non-acidic conditions, which can be advantageous for sensitive molecules. msu.edulibretexts.org

| Reaction Condition | Mechanism | Key Intermediate/Transition State | Product Note |

| Concentrated H₂SO₄ / Heat | E1 or E2 | Protonated alcohol (-OH₂⁺); possible carbocation. masterorganicchemistry.com | Follows Zaitsev's rule, favoring the more substituted alkene. libretexts.org |

| POCl₃ / Pyridine | E2 | --- | Dehydration under milder, non-acidic conditions. libretexts.org |

| 1. TsCl/Pyridine; 2. Strong Base (e.g., NaOEt) | E2 | Tosylate intermediate | Avoids acidic conditions and potential carbocation rearrangements. msu.edu |

Cyclization Reactions for Heterocycle Formation

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a terminal hydroxyl group, makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. The specific 1,4-relationship between the amino and hydroxyl groups predisposes the molecule to form five-membered rings, namely substituted pyrrolidines.

The direct cyclization of amino alcohols is generally unfavorable and requires activation of the hydroxyl group to convert it into a better leaving group. Following activation, an intramolecular nucleophilic substitution (SN2) reaction occurs, where the nitrogen atom acts as the nucleophile, displacing the activated oxygen to form the pyrrolidine (B122466) ring.

Several established methods can be applied to facilitate this transformation:

Activation with Thionyl Chloride (SOCl₂): A common and efficient method for the cyclization of amino alcohols involves treatment with thionyl chloride. organic-chemistry.org The reaction proceeds through the initial formation of a chlorosulfite ester, which is then displaced by the internal amine nucleophile. A subsequent step involves the in-situ formation of the corresponding alkyl chloride, which readily undergoes intramolecular cyclization. This one-pot procedure avoids the need for N-protection and O-activation in separate steps. organic-chemistry.org For this compound, this would be expected to yield N-cyclohexyl-2-methylpyrrolidine.

Mitsunobu Reaction: The Mitsunobu reaction provides a mild method for the cyclization of amino alcohols. This reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The hydroxyl group is activated by the Mitsunobu reagents, allowing for intramolecular attack by the amine. This method is known for its stereospecificity, proceeding with inversion of configuration at the carbon bearing the hydroxyl group.

Sulfonate Ester Formation and Cyclization: A two-step approach involves the conversion of the primary alcohol to a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. The isolated sulfonate ester can then be induced to cyclize by treatment with a base, which deprotonates the secondary amine to enhance its nucleophilicity for the subsequent intramolecular alkylation. This pathway is a reliable route for synthesizing substituted pyrrolidines. scispace.com

Table 1: Potential Cyclization Strategies for this compound

| Method | Reagents | Expected Intermediate/Mechanism | Expected Product |

| Thionyl Chloride | SOCl₂ | Formation of a chlorosulfite ester or direct conversion to 4-(cyclohexylamino)pentyl chloride, followed by intramolecular SN2. organic-chemistry.org | N-cyclohexyl-2-methylpyrrolidine |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Formation of an alkoxyphosphonium salt, followed by intramolecular SN2. | N-cyclohexyl-2-methylpyrrolidine |

| Sulfonate Ester Formation | 1. TsCl or MsCl, Pyridine2. Base (e.g., NaH) | O-sulfonylation to form a tosylate or mesylate ester, followed by base-promoted intramolecular SN2. scispace.com | N-cyclohexyl-2-methylpyrrolidine |

Conformational Analysis and Stereochemical Influences on Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional structure, which is governed by conformational preferences and the presence of a stereocenter.

Conformational Analysis:

The molecule's conformation is determined by the interplay of several structural features: the cyclohexyl ring, the flexible pentanol chain, and the substituents on both.

Cyclohexyl Ring Conformation: The cyclohexyl group will predominantly adopt a low-energy chair conformation to minimize angle and torsional strain. When attached to the amine, the entire N-cyclohexyl group is a bulky substituent. In reactions involving the amino group, the orientation of the bond to the nitrogen (axial vs. equatorial) can influence steric accessibility to the nitrogen lone pair and the adjacent hydrogen atom. cdnsciencepub.com

Pentanol Chain Conformation: The acyclic pentanol chain possesses multiple rotatable carbon-carbon single bonds. The relative orientation of the substituents along this chain will tend to adopt a staggered conformation to minimize torsional strain. Gauche interactions between bulky groups, such as the cyclohexylamino group and the methyl group, will be minimized in the most stable conformers.

Stereocenter at C4: The carbon atom to which the cyclohexylamino group is attached (C4) is a chiral center. Therefore, this compound exists as a pair of enantiomers: (R)-4-(cyclohexylamino)pentan-1-ol and (S)-4-(cyclohexylamino)pentan-1-ol. The absolute configuration at this center dictates the specific spatial arrangement of the groups and is a critical factor in stereoselective reactions.

Stereochemical Influences on Reactivity:

The stereochemistry of this compound has a profound influence on its chemical behavior, particularly in reactions that form new stereocenters.

Influence on Cyclization: If a single enantiomer of this compound is used in the cyclization reactions described in section 3.2.4, the stereochemistry of the product, N-cyclohexyl-2-methylpyrrolidine, will be directly affected. For reactions proceeding via an SN2 mechanism (like the Mitsunobu or sulfonate-based methods), the intramolecular attack of the nitrogen would theoretically occur at the C1 position. The chirality would be retained in the final product, with the stereocenter at the 2-position of the pyrrolidine ring being determined by the starting material's C4 configuration. For instance, the cyclization of (S)-4-(cyclohexylamino)pentan-1-ol would be expected to yield (S)-N-cyclohexyl-2-methylpyrrolidine.

Diastereoselectivity: The pre-existing stereocenter at C4 can direct the outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselection. For example, in an oxidation of the primary alcohol to an aldehyde, subsequent nucleophilic addition to the carbonyl group could be influenced by the chiral center at C4, leading to a preferential formation of one diastereomer over the other. The bulky cyclohexylamino group would sterically hinder one face of the molecule, guiding the approach of reagents to the less hindered face. Such stereocontrol is a fundamental principle in asymmetric synthesis. nih.gov

Table 2: Key Stereochemical and Conformational Features

| Feature | Description | Influence on Reactivity |

| Chiral Center (C4) | Carbon bonded to H, CH₃, CH₂CH₂CH₂OH, and NH-Cyclohexyl. Exists as (R) and (S) enantiomers. | Determines the absolute configuration of products in stereospecific reactions. Directs the formation of new stereocenters, leading to diastereoselectivity. |

| Cyclohexyl Conformation | Adopts a stable chair form. The cyclohexylamino group is sterically demanding. | The bulky group can hinder reagent access to the nitrogen lone pair and other nearby reactive sites, influencing reaction rates and pathways. cdnsciencepub.com |

| Acyclic Chain Conformation | Flexible chain with preferred staggered conformations to minimize steric strain (e.g., anti-periplanar arrangement of large groups). | The lowest energy conformation will place the reactive groups (amine and hydroxyl) in a specific spatial relationship, affecting the feasibility and rate of intramolecular reactions. |

Applications in Advanced Organic Synthesis and Chemical Transformation

Role as Versatile Synthetic Intermediates and Building Blocks

4-(Cyclohexylamino)pentan-1-ol and its analogs are recognized as versatile building blocks in organic synthesis. Their structure, which combines a nucleophilic secondary amine and a primary alcohol, allows for a wide range of chemical modifications. This dual functionality enables chemists to use them as starting materials or key intermediates in the synthesis of more complex molecules. For instance, the hydroxyl group can be oxidized or converted into a leaving group, while the amino group can undergo N-alkylation, acylation, or participate in the formation of various nitrogen-containing functional groups.

The utility of similar amino alcohols as synthetic intermediates is well-documented. For example, related compounds are used in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of the cyclohexyl group, the amino functionality, and the pentanol (B124592) chain in this compound provides a unique scaffold that can be elaborated upon to create a diverse array of target molecules. This versatility makes it an attractive component for constructing new chemical entities with potential applications in various fields of chemistry.

Table 1: Synthetic Transformations of Amino Alcohol Building Blocks

| Functional Group | Type of Reaction | Potential Products |

| Secondary Amine | N-Alkylation | Tertiary Amines |

| N-Acylation | Amides | |

| Mannich Reaction | β-Amino Ketones | |

| Primary Alcohol | Oxidation | Aldehydes, Carboxylic Acids |

| Etherification | Ethers | |

| Esterification | Esters | |

| Conversion to Leaving Group | Alkyl Halides, Tosylates |

Precursor to Functionalized Molecules through Tandem Reactions

The structure of this compound is well-suited for use in tandem reactions, also known as domino or cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. The presence of both an amine and an alcohol allows for sequential or concerted reactions to rapidly build molecular complexity.

For example, a tandem reaction could be initiated at the alcohol or amine, with the resulting intermediate then undergoing a subsequent intramolecular reaction. This approach is particularly valuable for the synthesis of cyclic structures. A notable example of a tandem process involving similar functionalities is the Ugi–Huisgen reaction, which can lead to the formation of complex heterocyclic systems in a one-pot procedure. researchgate.net While direct examples involving this compound are not prevalent in the literature, its structure is analogous to substrates used in such powerful transformations, suggesting its potential as a precursor to a wide range of functionalized molecules.

Integration into Diversity-Oriented Synthesis (DOS) Frameworks for Library Generation

Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.govrsc.org The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities. cam.ac.uknih.gov this compound, with its multiple functionalization points, is an ideal building block for inclusion in DOS frameworks.

In a typical DOS workflow, a central scaffold is systematically modified with a variety of building blocks to generate a library of related but structurally distinct compounds. The bifunctional nature of this compound allows it to be incorporated into such libraries, where the cyclohexyl ring, the amino group, and the hydroxyl group can all be points of diversification. By reacting this core structure with a range of aldehydes, carboxylic acids, and other reagents, a large and diverse library of molecules can be rapidly assembled. nih.govmdpi.com This approach is crucial for generating novel chemical entities for screening in drug discovery and chemical biology. nih.gov

Table 2: Potential Diversification of this compound in DOS

| Diversification Point | Reagent Class | Resulting Functional Group/Moiety |

| Amino Group | Aldehydes/Ketones | Imines, Enamines |

| Carboxylic Acids/Acyl Chlorides | Amides | |

| Isocyanates | Ureas | |

| Hydroxyl Group | Alkyl Halides | Ethers |

| Carboxylic Acids/Acyl Chlorides | Esters | |

| Sulfonyl Chlorides | Sulfonates |

Contributions to Heterocyclic Chemistry through Cyclization Reactions

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. msu.educem.com The structure of this compound makes it a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles through intramolecular cyclization reactions.

The distance between the amino and hydroxyl groups in the pentane (B18724) chain is suitable for the formation of seven-membered rings, such as 1,4-oxazepanes. Depending on the reaction conditions and the use of appropriate reagents to activate either the hydroxyl or amino group, different cyclization pathways can be envisioned. For instance, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amine would lead to the formation of a nitrogen-containing ring. Conversely, reactions that promote the cyclization of the oxygen onto an activated carbon adjacent to the nitrogen could also be explored. The development of synthetic routes to such heterocyclic systems is a significant area of research in organic chemistry. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Ionization Techniques in Amino Alcohol Analysis (e.g., ESI, CI, APCI, APPI, MALDI, DART)

Mass spectrometry (MS) is a cornerstone in the structural elucidation of molecules like 4-(Cyclohexylamino)pentan-1-ol. The choice of ionization technique is critical as it must generate gas-phase ions from the analyte with minimal fragmentation to preserve molecular weight information. Amino alcohols, possessing both a basic nitrogen atom and a polar hydroxyl group, are amenable to several soft ionization methods.

Electrospray Ionization (ESI): A widely used technique for polar and large biomolecules. researchgate.net For this compound, ESI would typically generate a protonated molecule, [M+H]⁺, due to the basicity of the secondary amine. This method is highly compatible with liquid chromatography (LC), allowing for analysis of the compound from complex mixtures.

Chemical Ionization (CI): A soft ionization technique suitable for relatively volatile compounds. nih.gov It involves ion-molecule reactions between reagent gas ions (like methane (B114726) or ammonia) and the analyte. researchgate.net This process would also yield a protonated [M+H]⁺ ion, providing clear molecular weight data with minimal fragmentation. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): This technique is effective for less polar and more volatile compounds that are not efficiently ionized by ESI. springernature.com APCI vaporizes the sample in a heated gas stream before ionization via a corona discharge. springernature.com It is well-suited for analyzing this compound, producing a prominent [M+H]⁺ ion.

Atmospheric Pressure Photoionization (APPI): APPI utilizes photons to ionize the analyte, often with the aid of a dopant. It is particularly useful for nonpolar compounds and can be less susceptible to matrix effects than ESI or APCI.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While typically used for very large molecules like proteins, MALDI can be applied to small molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. This would result in singly-charged ions, such as [M+H]⁺. nih.gov

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no preparation. wikipedia.orgresearchgate.net It uses a stream of heated, excited gas (e.g., helium) to desorb and ionize molecules from a surface. wikipedia.orgnih.gov For this compound, this would rapidly produce [M+H]⁺ ions, making it ideal for high-throughput screening. wikipedia.org

| Technique | Principle | Typical Ion for this compound | Key Advantages for Amino Alcohol Analysis |

|---|---|---|---|

| ESI | High voltage applied to a liquid to create an aerosol and charged ions. | [M+H]⁺ | Soft ionization, excellent for polar molecules, LC-MS compatible. |

| CI | Ionization via reaction with reagent gas ions. | [M+H]⁺ | Soft ionization, provides clear molecular ion peak. |

| APCI | Vaporization followed by corona discharge ionization at atmospheric pressure. | [M+H]⁺ | Handles less polar and more volatile analytes, high liquid flow rates. |

| APPI | Ionization by photons, often with a dopant. | M⁺ or [M+H]⁺ | Analyzes nonpolar compounds, reduced matrix effects. |

| MALDI | Laser energy absorbed by a matrix desorbs and ionizes the analyte. | [M+H]⁺ | High mass range, suitable for non-volatile compounds. |

| DART | Excited-state gas desorbs and ionizes analyte from a surface. | [M+H]⁺ | Rapid analysis, no sample preparation needed, ambient conditions. |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its alcohol, secondary amine, and aliphatic hydrocarbon moieties.

O-H Stretch: The hydroxyl group of the primary alcohol will exhibit a strong, broad absorption band in the region of 3650-3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. wikipedia.orgnih.gov

N-H Stretch: The secondary amine (R₂NH) group is characterized by a single, weaker, and sharper absorption band that appears in the 3500-3300 cm⁻¹ range. wikipedia.orgutwente.nl This peak can sometimes be obscured by the broad O-H band but is typically distinguishable.

C-H Stretch: The aliphatic C-H bonds of the cyclohexyl and pentyl groups will produce strong, sharp absorption bands in the 2960-2850 cm⁻¹ region. wikipedia.orgwikipedia.org

N-H Bend: A bending vibration for the secondary amine may be observed, though it is often weak.

C-N Stretch: The stretching vibration of the aliphatic amine C-N bond typically appears as a medium to weak band in the 1250-1020 cm⁻¹ range. utwente.nl

C-O Stretch: The C-O stretching vibration of the primary alcohol will be visible as a strong band in the 1050-1150 cm⁻¹ region.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| Alcohol (O-H) | Stretch | 3650 - 3200 | Strong, Broad |

| Sec. Amine (N-H) | Stretch | 3500 - 3300 | Weak to Medium, Sharp |

| Alkyl (C-H) | Stretch | 2960 - 2850 | Strong, Sharp |

| Alkyl Amine (C-N) | Stretch | 1250 - 1020 | Weak to Medium |

| Primary Alcohol (C-O) | Stretch | ~1050 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. utwente.nl This technique provides an unambiguous determination of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

For this compound, obtaining a single crystal of suitable quality is the first and most critical step. utwente.nl Once a crystal is obtained, it is exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of reflections. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. nih.gov Fitting the known atomic composition into this map yields a detailed molecular model. This method is considered the "gold standard" for assigning absolute stereochemistry.

Chiroptical Methods for Absolute Configuration Assignment

The presence of a stereocenter at the C4 position of the pentanol (B124592) chain means that this compound is a chiral molecule, existing as two enantiomers. Chiroptical methods are essential for distinguishing between these enantiomers and assigning the absolute configuration (R or S).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov While the amino alcohol itself may not have a strong chromophore in the accessible UV-Vis range, CD can still be a powerful tool. Vibrational Circular Dichroism (VCD), which extends the technique into the infrared range, measures the differential absorption of polarized IR radiation by chiral molecules. nsf.gov By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration can be reliably determined. nsf.govescholarship.org

Chiral Derivatization Strategies (e.g., Mosher's Method, Competing Enantioselective Acylation)

Mosher's Method: This is a classic NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines. nih.govspringernature.com The method involves derivatizing the chiral substrate with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov In the case of this compound, both the alcohol and amine groups could potentially be derivatized. Reaction at the alcohol would produce two diastereomeric MTPA esters. Due to the anisotropic effect of the MTPA phenyl group, the protons near the chiral center will experience different magnetic environments in the two diastereomers. By analyzing the differences in their ¹H NMR chemical shifts (Δδ = δS - δR), the absolute configuration of the carbinol center can be assigned. nih.gov

Competing Enantioselective Acylation (CEA): Also known as the competing enantioselective conversion (CEC) method, this is a kinetic method for assigning absolute configuration. nih.govmdpi.com The technique involves running two parallel reactions where the enantiomerically enriched substrate (the amino alcohol) is acylated by a reagent in the presence of an enantioselective catalyst (one reaction with the (R)-catalyst, the other with the (S)-catalyst). The reaction that proceeds faster (i.e., shows higher conversion) indicates the "matched" pairing between the substrate and catalyst enantiomers. By comparing this result to an established empirical model for the catalyst, the absolute configuration of the alcohol or amine can be determined. This method is often faster and requires less material than a full Mosher's analysis.

Micro-Electron Diffraction (Micro-ED) for Nanoscale Structural Analysis